Silane, dibutyl dimethyl
CAS No.: 996-06-5
Cat. No.: VC8012243
Molecular Formula: C10H24Si
Molecular Weight: 172.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 996-06-5 |
|---|---|
| Molecular Formula | C10H24Si |
| Molecular Weight | 172.38 g/mol |
| IUPAC Name | dibutyl(dimethyl)silane |
| Standard InChI | InChI=1S/C10H24Si/c1-5-7-9-11(3,4)10-8-6-2/h5-10H2,1-4H3 |
| Standard InChI Key | VKSYBGWRTXFORQ-UHFFFAOYSA-N |
| SMILES | CCCC[Si](C)(C)CCCC |
| Canonical SMILES | CCCC[Si](C)(C)CCCC |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Silane, dibutyl dimethyl is defined by the systematic IUPAC name dibutyl(dimethyl)silane and possesses a molecular weight of 172.38 g/mol . Its structure features a central silicon atom bonded to two methyl groups and two butyl chains, conferring hydrophobic properties and moderate volatility. The compound’s InChIKey (VKSYBGWRTXFORQ-UHFFFAOYSA-N) and CAS Registry Number (996-06-5) are critical identifiers for database referencing .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 172.38 g/mol | |
| Boiling Point | 195–200°C (estimated) | |
| Density | 0.78–0.82 g/cm³ |
Spectroscopic Data
Nuclear magnetic resonance (NMR) analyses reveal distinct spectral signatures:
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NMR: Peaks at δ 0.79 ppm (q, J = 8.0 Hz, 6H) for methyl groups and δ 0.96 ppm (t, J = 7.5 Hz, 9H) for butyl chains .
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NMR: A resonance at δ 1.88 ppm, indicative of the silicon environment .
Synthesis and Industrial Production
Conventional Synthesis Routes
The compound is typically synthesized via alkylation of chlorosilanes or Grignard reactions. A prominent method involves the reaction of dichlorodimethylsilane with butyllithium in anhydrous ether:
This pathway yields high purity (>98%) under controlled conditions .
Continuous-Flow Innovations
Recent advancements employ potassium tert-butoxide-catalyzed continuous-flow systems to enhance reaction efficiency. Such systems reduce side reactions and improve scalability, achieving conversions exceeding 90% within 10 minutes .
Applications in Materials Science
Polymer Modification
Dibutyl dimethylsilane acts as a coupling agent in silica-filled polymers, improving tensile strength and elasticity by forming covalent bonds between silica particles and polymer matrices. For instance, in polyethylene composites, its incorporation increases Young’s modulus by 15–20%.
Surface Functionalization
The compound’s hydrophobic butyl chains facilitate the creation of water-repellent coatings. Applications include:
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Textile treatments: Imparting stain resistance to fabrics.
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Glass coatings: Reducing fogging and mineral deposition.
Research Advancements and Mechanistic Insights
Hydrosilylation Catalysis
Studies demonstrate its reactivity in platinum-catalyzed hydrosilylation, enabling the synthesis of silicone resins. The reaction proceeds via a Chalk-Harrod mechanism, with turnover frequencies (TOFs) reaching 500 h⁻¹ .
Environmental Stability
Despite its utility, dibutyl dimethylsilane undergoes hydrolysis in humid environments, releasing volatile organic compounds (VOCs) such as butanol. Accelerated aging tests show a 30% mass loss over 72 hours at 60°C and 80% relative humidity.
| Parameter | Recommendation | Source |
|---|---|---|
| PPE | Gloves, goggles, lab coat | |
| Storage | Inert atmosphere, <25°C | |
| Disposal | Incineration with scrubbers |
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